molecular formula C9H8N2O2 B1392761 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid CAS No. 1221791-59-8

3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid

Cat. No.: B1392761
CAS No.: 1221791-59-8
M. Wt: 176.17 g/mol
InChI Key: DHRWDLAYEMNOAZ-UHFFFAOYSA-N
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Description

3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid: is a heterocyclic organic compound with the molecular formula C9H8N2O2. It is characterized by a pyridine ring substituted with cyano, carboxylic acid, and two methyl groups.

Biochemical Analysis

Biochemical Properties

3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At high doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into the mitochondria, where it can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid typically involves the condensation of malononitrile with acetylacetone in the presence of a base such as triethylamine. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyridine derivative . The reaction conditions generally include:

    Temperature: Moderate heating (around 60-80°C)

    Solvent: Polar aprotic solvents like dimethylformamide (DMF)

    Catalyst/Base: Triethylamine or other organic bases

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-2-pyridone: Shares the cyano and pyridine core but lacks the carboxylic acid and methyl groups.

    4,6-Dimethyl-2-pyridinecarboxylic acid: Similar structure but without the cyano group.

    3-Amino-4,6-dimethyl-2-pyridinecarboxylic acid: A reduced form of the cyano derivative.

Uniqueness

3-Cyano-4,6-dimethyl-2-pyridinecarboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which provide versatile reactivity and the ability to form a wide range of derivatives. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and materials science .

Properties

IUPAC Name

3-cyano-4,6-dimethylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-6(2)11-8(9(12)13)7(5)4-10/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRWDLAYEMNOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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